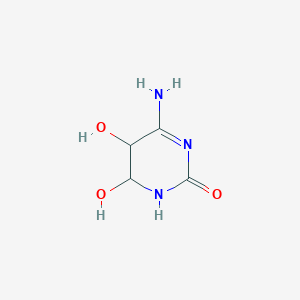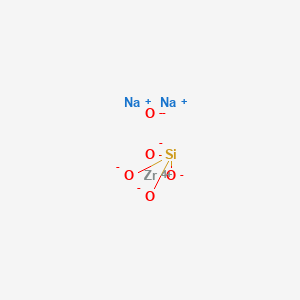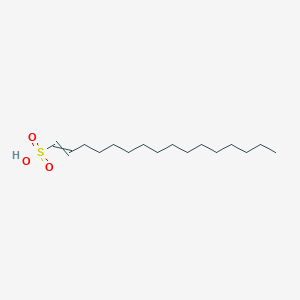
Hexadecenesulfonic acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecenesulfonic acid, sodium salt, also known as sodium hexadecenesulfonate, is an anionic surfactant that is widely used in various industries such as detergents, cosmetics, and pharmaceuticals. It is a white or yellowish powder that is soluble in water and has excellent foaming and emulsifying properties.
Mécanisme D'action
Hexadecenesulfonic acid, Hexadecenesulfonic acid, sodium salt salt acts as a surfactant by reducing the surface tension of water. It has a hydrophilic head and a hydrophobic tail, which allows it to interact with both water and oil molecules. In biological systems, it can disrupt the structure of cell membranes and denature proteins by binding to their hydrophobic regions.
Effets Biochimiques Et Physiologiques
Hexadecenesulfonic acid, Hexadecenesulfonic acid, sodium salt salt has been shown to have various biochemical and physiological effects. It can induce cell death in cancer cells by disrupting their membrane structure and inhibiting their growth. It can also enhance the solubility and stability of proteins, which is useful in protein purification and crystallization. In addition, it has been shown to have antimicrobial properties and can inhibit the growth of various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using hexadecenesulfonic acid, Hexadecenesulfonic acid, sodium salt salt in lab experiments are its excellent foaming and emulsifying properties, its ability to enhance solubility and stability of proteins, and its antimicrobial properties. However, its limitations include its potential toxicity to cells and its potential interference with certain assays.
Orientations Futures
There are several future directions for the study of hexadecenesulfonic acid, Hexadecenesulfonic acid, sodium salt salt. One direction is to explore its potential as an anticancer agent and to investigate its mechanism of action in cancer cells. Another direction is to develop new methods for protein purification and crystallization using hexadecenesulfonic acid, Hexadecenesulfonic acid, sodium salt salt. Finally, more research is needed to understand the potential toxic effects of hexadecenesulfonic acid, Hexadecenesulfonic acid, sodium salt salt on cells and to develop safer alternatives.
Méthodes De Synthèse
Hexadecenesulfonic acid, Hexadecenesulfonic acid, sodium salt salt can be synthesized by reacting hexadecene with sulfur trioxide gas to form the corresponding sulfonic acid. The sulfonic acid is then neutralized with Hexadecenesulfonic acid, sodium salt hydroxide to form the Hexadecenesulfonic acid, sodium salt salt. The reaction is shown below:
Hexadecene + SO3 → Hexadecenesulfonic acid
Hexadecenesulfonic acid + NaOH → Hexadecenesulfonic acid, Hexadecenesulfonic acid, sodium salt salt + H2O
Applications De Recherche Scientifique
Hexadecenesulfonic acid, Hexadecenesulfonic acid, sodium salt salt has been extensively studied for its various applications in scientific research. It is commonly used as a surfactant in various biochemical and physiological experiments, such as protein purification, DNA extraction, and cell culture. It is also used as a detergent in the cleaning and sterilization of laboratory equipment.
Propriétés
Numéro CAS |
11067-19-9 |
|---|---|
Nom du produit |
Hexadecenesulfonic acid, sodium salt |
Formule moléculaire |
C16H31NaO3S |
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
hexadec-1-ene-1-sulfonic acid |
InChI |
InChI=1S/C16H32O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h15-16H,2-14H2,1H3,(H,17,18,19) |
Clé InChI |
AQAZJLHZPATQOM-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC/C=C/S(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCCCCCC=CS(=O)(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCC=CS(=O)(=O)[O-].[Na+] |
Autres numéros CAS |
11067-19-9 4615-13-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



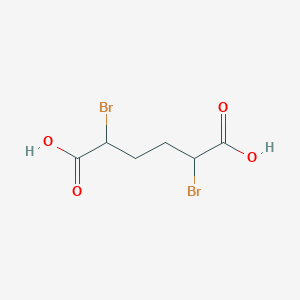
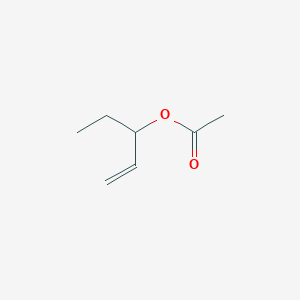
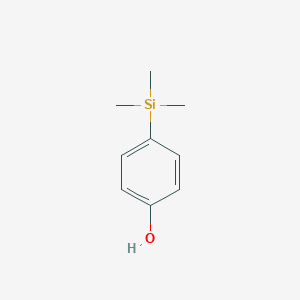
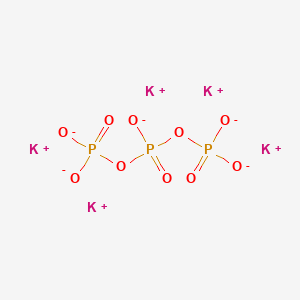
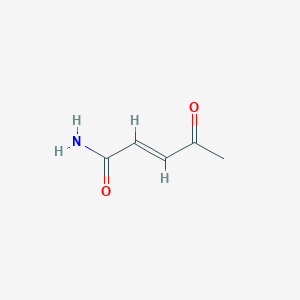
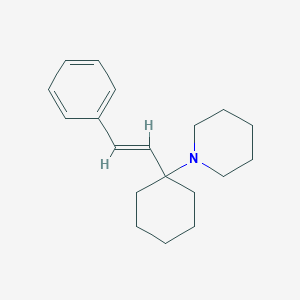
![2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B84587.png)
![2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B84588.png)
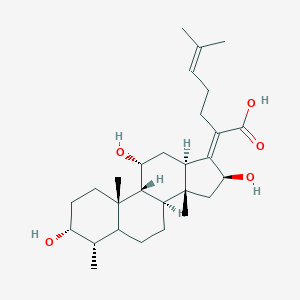
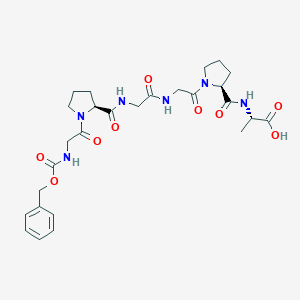
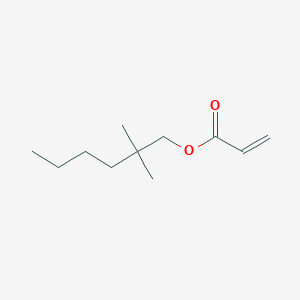
![1-Imidazolidineacetic acid, 5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4-oxo-3-phenyl-2-thioxo-](/img/structure/B84596.png)
